Lycoperoside F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

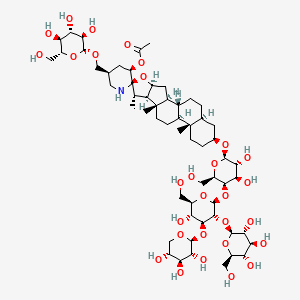

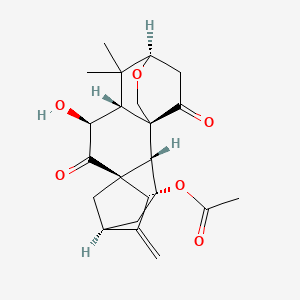

Lycoperoside F is a natural product found in Solanum lycopersicum with data available.

Scientific Research Applications

Chemopreventive Agent Against Cancer

Lycoperoside F, a major carotenoid found in tomatoes and tomato products, shows potential as a chemopreventive agent against certain types of cancers. Studies indicate that dietary lycopene from either a pure compound or a tomato extract can significantly decrease the number of altered hepatic foci in rat models, suggesting a role in inhibiting carcinogenesis, especially in the liver. This effect is attributed to reduced oxidative stress and inflammation, with different mechanisms involved in the process (Wang et al., 2010).

Role in Mitochondrial Quality Control

This compound demonstrates a capacity to mitigate hepatic mitochondrial quality control disorder. It has been observed that it can prevent mitochondrial biogenesis disorder by suppressing specific biochemical pathways, thereby protecting against cellular damage in various organs. This suggests its potential application in mitigating diseases associated with mitochondrial dysfunctions (Zhao et al., 2021).

Protection Against Diabetic Nephropathy

Research has shown that Lycoperoside H, similar in structure to this compound, exerts a renal protective effect against diabetic nephropathy in rat models. This effect is achieved through the alteration of gut microbiota and suppression of inflammation, suggesting that similar compounds like this compound could have protective roles against diabetic complications (Zhang et al., 2022).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory properties of this compound contribute to its protective effects in various disease conditions. It has been shown to enhance antioxidant enzyme levels and reduce inflammatory cytokines in models of colorectal cancer, indicating its potential as a nutraceutical for managing oxidative stress and inflammation-related diseases (Qi & Liu, 2022).

Potential Applications in Neuroprotection

Lycopene, closely related to this compound, has been studied for its neuroprotective effects. It may play a role in the restoration of mitochondrial enzymes and brain-derived neurotrophic factors in neurodegenerative conditions like Alzheimer's disease. This suggests that compounds like this compound could have similar neuroprotective applications (Prakash & Kumar, 2014).

Implications for Cardiovascular Health

Studies suggest that this compound could have protective effects against cardiovascular diseases. Its antioxidant properties help in lowering low-density lipoproteins and improving high-density lipoproteins, thus potentially minimizing the risk of atherosclerosis and coronary artery diseases (Bin-Jumah et al., 2022).

properties

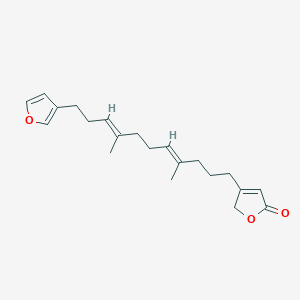

Molecular Formula |

C58H95NO29 |

|---|---|

Molecular Weight |

1270.4 g/mol |

IUPAC Name |

[(1R,2S,3'R,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-5'-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate |

InChI |

InChI=1S/C58H95NO29/c1-21-36-30(88-58(21)35(79-22(2)64)11-23(14-59-58)19-77-51-45(74)41(70)38(67)31(15-60)81-51)13-28-26-6-5-24-12-25(7-9-56(24,3)27(26)8-10-57(28,36)4)80-53-47(76)43(72)48(34(18-63)84-53)85-55-50(87-54-46(75)42(71)39(68)32(16-61)82-54)49(40(69)33(17-62)83-55)86-52-44(73)37(66)29(65)20-78-52/h21,23-55,59-63,65-76H,5-20H2,1-4H3/t21-,23-,24-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34+,35+,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48-,49-,50+,51+,52-,53+,54-,55-,56-,57-,58+/m0/s1 |

InChI Key |

VSQBWNYALURFOT-YIDLYIHNSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]11[C@@H](C[C@@H](CN1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)C |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11C(CC(CN1)COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C |

synonyms |

lycoperoside F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,3]Triazolo[1,5-a]pyrimidine](/img/structure/B1257480.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)